6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide
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Overview
Description
6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a chloro group, a dimethylaminoethyl side chain, and a hydroxyquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Dimethylaminoethyl Side Chain: The dimethylaminoethyl side chain can be attached through a nucleophilic substitution reaction using 2-dimethylaminoethyl chloride hydrochloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Formation of quinoline ketones
Reduction: Formation of quinoline amines
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is its ability to intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death. These properties make it a promising candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide can be compared with other similar compounds, such as:
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA): Similar in structure but with an acridine core instead of quinoline. DACA is known for its anticancer properties and ability to inhibit topoisomerase enzymes.
Chloroquine: A well-known antimalarial drug with a quinoline core. It shares structural similarities but has different substituents and a distinct mechanism of action.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties. It also intercalates into DNA and inhibits topoisomerase enzymes.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16ClN3O2 |
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Molecular Weight |
293.75 g/mol |
IUPAC Name |
6-chloro-N-[2-(dimethylamino)ethyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O2/c1-18(2)6-5-16-14(20)11-8-17-12-4-3-9(15)7-10(12)13(11)19/h3-4,7-8H,5-6H2,1-2H3,(H,16,20)(H,17,19) |
InChI Key |
XRNROLZAINIXSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
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